5-amino-1-(4-bromobenzyl)-N-(2,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-1-(4-bromobenzyl)-N-(2,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(4-bromobenzyl)-N-(2,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. In this case, the azide precursor is often prepared from 4-bromobenzyl chloride and sodium azide.
Substitution Reaction: The resulting triazole intermediate is then subjected to a substitution reaction with 2,4-dimethylaniline to introduce the N-(2,4-dimethylphenyl) group.
Amidation: Finally, the carboxamide group is introduced through an amidation reaction, typically using an appropriate carboxylic acid derivative and coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for the cycloaddition step and automated systems for the subsequent reactions to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium thiolate (KSH) can be employed under appropriate conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Dehalogenated products or hydrogenated derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile scaffold that can be functionalized in multiple ways, making it valuable for creating libraries of compounds for screening in drug discovery.
Biology
In biological research, triazole derivatives are studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific structure of 5-amino-1-(4-bromobenzyl)-N-(2,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide may exhibit unique interactions with biological targets, making it a candidate for further investigation.
Medicine
In medicine, compounds with similar structures have been explored for their therapeutic potential. This compound could be investigated for its efficacy in treating various diseases, including infections and cancers, due to its potential bioactivity.
Industry
In the industrial sector, triazole derivatives are used in the development of new materials, such as polymers and coatings, due to their stability and functional properties.
Mechanism of Action
The mechanism of action of 5-amino-1-(4-bromobenzyl)-N-(2,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The bromobenzyl and dimethylphenyl groups may enhance binding affinity and specificity to particular molecular targets, such as kinases or proteases.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1-(4-chlorobenzyl)-N-(2,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide
- 5-amino-1-(4-fluorobenzyl)-N-(2,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide
- 5-amino-1-(4-methylbenzyl)-N-(2,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide
Uniqueness
The presence of the bromine atom in 5-amino-1-(4-bromobenzyl)-N-(2,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide distinguishes it from its analogs. Bromine can influence the compound’s reactivity, biological activity, and physical properties, such as solubility and stability. This makes it a unique candidate for specific applications where these properties are advantageous.
Properties
IUPAC Name |
5-amino-1-[(4-bromophenyl)methyl]-N-(2,4-dimethylphenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN5O/c1-11-3-8-15(12(2)9-11)21-18(25)16-17(20)24(23-22-16)10-13-4-6-14(19)7-5-13/h3-9H,10,20H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBAOSSVCMNNFJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Br)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.